molecular formula C14H10IN3O B1258509 2-Iodo-N-(1,10-phenanthrolin-5-YL)acetamide CAS No. 111047-29-1

2-Iodo-N-(1,10-phenanthrolin-5-YL)acetamide

Cat. No. B1258509
M. Wt: 363.15 g/mol
InChI Key: VNZCYEFHRZCOGS-UHFFFAOYSA-N
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Description

“2-Iodo-N-(1,10-phenanthrolin-5-YL)acetamide” is a chemical compound with the molecular formula C14H10IN3O . It has been used in the synthesis of a heterogeneous artificial metallolipase with chimeric catalytic activity . It has also been used to label thiols to confer the metal-binding properties of the phenanthroline chelator .


Molecular Structure Analysis

The molecular structure of “2-Iodo-N-(1,10-phenanthrolin-5-YL)acetamide” consists of a phenanthroline skeleton, which is a derivative of phenanthrene, and consists of two pyridine rings non-linearly joined by a benzene ring .


Physical And Chemical Properties Analysis

“2-Iodo-N-(1,10-phenanthrolin-5-YL)acetamide” has a molecular weight of 363.15 . It has a predicted boiling point of 591.5±40.0 °C, a predicted density of 1.852±0.06 g/cm3, and a predicted pKa of 10.68±0.43 .

Scientific Research Applications

Catalytic Activity in Hydrolysis

Davies and Distefano (1997) explored the use of 2-Iodo-N-(1,10-phenanthrolin-5-yl)acetamide in catalyzing ester and amide hydrolysis. They investigated a protein-1,10-phenanthroline conjugate, utilizing iodoacetamido-1,10-phenanthroline for modifying a unique cysteine residue in a protein. This conjugate demonstrated enantioselective hydrolysis of several amino acid esters under mild conditions, enhancing the rate significantly compared to the background rate (Davies & Distefano, 1997).

Enzyme Binding and Inhibition

Spallholz and Piette (1972) synthesized a paramagnetic analog of 1,10-phenanthroline, including an iodoacetamide component, which binds to Horse Liver Alcohol Dehydrogenase forming a stoichiometric complex. This study illustrates the potential of 2-Iodo-N-(1,10-phenanthrolin-5-yl)acetamide derivatives in enzyme interaction studies, providing insights into the enzyme's active sites (Spallholz & Piette, 1972).

Coordination Chemistry and Supramolecular Structures

Liu and Zhu (2007) highlighted the role of 2-Iodo-N-(1,10-phenanthrolin-5-yl)acetamide derivatives in the formation of complex polymeric structures. They described the synthesis of binuclear polymeric complexes with significant coordination chemistry, involving 1,10-phenanthroline and acetamide groups. These complexes form supramolecular network structures through various hydrogen bonding interactions (Liu & Zhu, 2007).

Photosensitization in Ruthenium(II) Complexes

Ramiro, García‐Fresnadillo, and Orellana (2005) discussed the synthesis of amide-functionalized N-1,10-phenanthrolin-5-ylalkylamides, including 2-iodo-N-1,10-phenanthrolin-5-ylacetamide, for use in heteroleptic ruthenium(II) complexes. These complexes, acting as functionalized photosensitizers, are significant for singlet molecular oxygen generation, highlighting a potential application in photodynamic therapy or solar energy conversion (Ramiro et al., 2005).

Chemical Nuclease Activity

Chen, Mazumder, Constant, and Sigman (1993) explored the use of 1,10-phenanthroline derivatives in chemical nuclease activity. Their research demonstrated the affinity of these compounds, including those modified with iodoacetamide, for DNA, thus potentially serving as a basis for targeted DNA cleavage or as tools in genetic research (Chen et al., 1993).

properties

IUPAC Name

2-iodo-N-(1,10-phenanthrolin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10IN3O/c15-8-12(19)18-11-7-9-3-1-5-16-13(9)14-10(11)4-2-6-17-14/h1-7H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZCYEFHRZCOGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596250
Record name 2-Iodo-N-(1,10-phenanthrolin-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-N-(1,10-phenanthrolin-5-YL)acetamide

CAS RN

111047-29-1
Record name 2-Iodo-N-(1,10-phenanthrolin-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RK TK - 2010 - search.proquest.com
A series of mononuclear Ru (II) compounds of the type [Ru (M) 2 (L1) Cl2] 2+,[Ru (M1) 2 (L) Cl2], where M= 2, 2 1-bipyridine, M 1= dimethyl sulphoxide (DMSO) and L1= NBINH, MBINH, …
Number of citations: 0 search.proquest.com

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